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Compound of Interest

Compound Name: 4,5-Dimethoxyphthalic acid

CAS No.: 577-68-4

Cat. No.: B046728 Get Quote

Physicochemical Profile & Known Constants[1][2][3]
[4][5][6][7]
The following data aggregates experimental values and high-confidence predictive models.

Researchers should use these baselines for purity assessment prior to calorimetric study.

Table 1: Physicochemical Specifications
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Property Value / Range Method/Source Reliability

CAS Registry 577-68-4 Chemical Abstracts High

IUPAC Name

4,5-

Dimethoxybenzene-

1,2-dicarboxylic acid

Nomenclature High

Molar Mass 226.18 g/mol Calculated Exact

Physical State
Off-white crystalline

solid
Visual Inspection High

Melting Point (

)
174 – 179 °C DSC / Capillary [1, 2] High

Boiling Point 394.7 ± 42.0 °C
Predicted (760 Torr)

[2]
Low (Decomposes)

Acidity (

)
3.10 ± 0.10

Predicted

(SPARC/ACD) [2]
Medium

Acidity (

)
~5.2 – 5.5

Analogous (Phthalic

Acid)
Medium

Density 1.391 ± 0.06 g/cm³ Predicted Medium

Solubility
DMSO, Methanol, Hot

Water
Experimental High
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Critical Note on Thermal Stability: DMPA is prone to dehydration at temperatures nearing its

melting point, converting to 4,5-dimethoxyphthalic anhydride. Thermal analysis (DSC/TGA)

must distinguish between the enthalpy of fusion (

) and the enthalpy of dehydration (

).

Thermochemical Characterization Protocols
As a Senior Application Scientist, I recommend the following self-validating workflows to

determine the standard molar enthalpy of formation (

) and combustion (

).

Module A: Combustion Calorimetry Workflow
To determine the energy content and formation enthalpy, Isoperibol Oxygen Bomb Calorimetry

is the gold standard.

Objective: Measure

(internal energy of combustion) to calculate

and subsequently

.

Experimental Protocol
Calibration: Calibrate the calorimeter using NIST-traceable Benzoic Acid (Standard

Reference Material 39j). Target relative standard deviation (RSD) < 0.05%.

Sample Preparation:
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Pelletize 0.8 – 1.0 g of dried DMPA (dried at 80°C under vacuum for 4h to remove

moisture).

Crucial Step: Verify no anhydride formation using IR spectroscopy (Look for C=O shift

from acid ~1690 cm⁻¹ to anhydride doublet ~1760/1830 cm⁻¹).

Combustion:

Charge bomb with 3.0 MPa (30 atm) pure Oxygen.

Add 1.0 mL deionized water to the bomb (to saturate the atmosphere and dissolve formed

).

Ignite using a fuse wire (correction required for wire heat).

Washburn Corrections: Apply corrections for:

Formation of nitric acid (

) from residual

.

Ignition energy.

Sulfuric acid (if traces of sulfate impurities exist).[1]

Data Processing (Hess's Law)
The combustion reaction for DMPA (

) is:

[2][3]

Calculate Standard Enthalpy of Formation (

):
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Module B: Differential Scanning Calorimetry (DSC)
Objective: Determine purity, Melting Point (

), and Enthalpy of Fusion (

).

Experimental Protocol
Instrument: Heat Flux DSC.

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

Pan System:Hermetically sealed aluminum pans with a pinhole.

Reasoning: A pinhole allows releasing pressure from potential dehydration steam while

containing the melt.

Ramp Rate: 5 °C/min from 40°C to 200°C.

Validation:

Endotherm 1: Sharp peak at ~174-179°C indicates melting.

Broad Endotherm: A pre-melt broad peak suggests moisture or solvent entrapment.

Exotherm: Post-melt exotherms indicate decomposition.

Visualization of Characterization Logic
The following diagram illustrates the decision tree for characterizing a synthesized batch of

DMPA to ensure data integrity before calorimetric testing.
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Workflow Legend

Crude DMPA Synthesis

Recrystallization
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Yes
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Figure 1: Validated workflow for the thermochemical characterization of 4,5-
Dimethoxyphthalic acid, emphasizing impurity detection (anhydride) prior to calorimetry.

Theoretical Estimation (Group Contribution)
In the absence of experimental

values in the literature, the Joback-Reid Group Contribution Method provides a structural
estimate useful for simulation.

Structure Breakdown:

1x Benzene Ring (trisubstituted)

2x -COOH (acid groups)

2x -O- (ether linkages)

2x -CH3 (methyl groups)

Estimated Values:

: -680 to -720 kJ/mol (Estimated range based on dimethyl phthalate offsets).

(Solid): ~250 J/(mol·K) at 298 K.[4]

Note: Group contribution methods often underestimate steric strain in ortho-substituted phthalic

derivatives. Experimental validation via the protocol in Section 2 is strongly advised for safety

calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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